

In-Depth Technical Guide: 2-(Oxetan-3-ylidene)acetaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Oxetan-3-ylidene)acetaldehyde

Cat. No.: B3030576

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(Oxetan-3-ylidene)acetaldehyde**, a valuable building block in medicinal chemistry and organic synthesis. The document details its chemical identity, including its primary CAS number, molecular formula, and weight. A plausible experimental protocol for its synthesis via a Wittig reaction is presented, alongside predicted and characteristic spectral data for its characterization. Furthermore, this guide explores the potential biological significance and applications of this compound, drawing parallels with related oxetane-containing molecules and α,β -unsaturated aldehydes. The information is structured to be a practical resource for laboratory work and to stimulate further research into the applications of this versatile compound.

Chemical Identity and Properties

2-(Oxetan-3-ylidene)acetaldehyde is a reactive α,β -unsaturated aldehyde featuring a strained oxetane ring. This unique combination of functional groups makes it an attractive intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery where the oxetane moiety is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups.^[1]

Property	Value	Reference
Chemical Name	2-(Oxetan-3-ylidene)acetaldehyde	
CAS Number	922500-93-4	[2]
Alternate CAS Number	34218-22-9	[3]
Molecular Formula	C ₅ H ₆ O ₂	[2]
Molecular Weight	98.10 g/mol	[4]
SMILES	O=CC=C1COC1	[2]
Predicted XlogP	-1.0	[5]

Synthesis

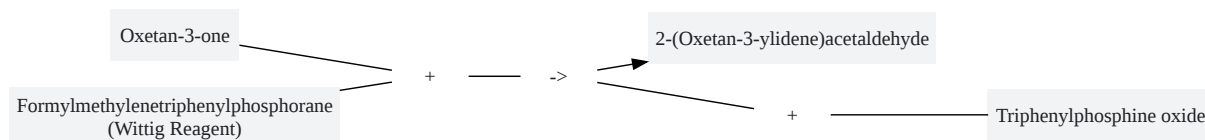
While a specific experimental protocol for the synthesis of **2-(Oxetan-3-ylidene)acetaldehyde** is not readily available in published literature, a highly plausible and efficient route is the Wittig reaction. This reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[6][7] The proposed synthesis involves the reaction of oxetan-3-one with a suitable phosphorus ylide derived from a two-carbon aldehyde equivalent.

A closely related and documented procedure is the synthesis of ethyl 2-(oxetan-3-ylidene)acetate, which utilizes the Wittig reaction between oxetan-3-one and ethyl (triphenylphosphoranylidene)acetate.[8] By analogy, a similar protocol can be employed for the target molecule.

Proposed Experimental Protocol: Wittig Reaction

This protocol is a proposed method based on established Wittig reaction principles and related syntheses.

Reaction Scheme:



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Figure 1: Proposed synthesis of **2-(Oxetan-3-ylidene)acetaldehyde** via Wittig reaction.

Materials:

- Oxetan-3-one
- (Formylmethylenetriphenyl)phosphonium chloride (or bromide)
- Strong, non-nucleophilic base (e.g., n-Butyllithium, Sodium hydride)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
- Deuterated chloroform (CDCl₃) for NMR analysis
- Silica gel for column chromatography

Procedure:

- **Ylide Generation:** In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (formylmethylenetriphenyl)phosphonium salt in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
- Slowly add a stoichiometric equivalent of a strong base (e.g., n-BuLi) to the suspension. The formation of the deep red or orange color of the ylide indicates a successful reaction. Allow the mixture to stir at this temperature for 30-60 minutes.
- **Wittig Reaction:** To the freshly prepared ylide solution, add a solution of oxetan-3-one in anhydrous THF dropwise at 0 °C.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
- Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The crude product, which will contain triphenylphosphine oxide as a major byproduct, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectral Data for Characterization

As experimental spectra for **2-(Oxetan-3-ylidene)acetaldehyde** are not available, the following data are predicted based on the analysis of its structure and comparison with similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehydic, vinylic, and oxetane ring protons.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~9.5	Doublet	1H	Aldehydic proton (-CHO)
~6.0	Doublet of triplets	1H	Vinylic proton (=CH-)
~4.8-5.0	Multiplet	4H	Oxetane ring protons (-CH ₂ -O-CH ₂ -)

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the downfield shift of the carbonyl carbon.

Chemical Shift (δ , ppm)	Assignment
~190-200	Aldehydic carbonyl carbon (C=O)
~150-160	Quaternary vinylic carbon (=C<)
~120-130	Vinylic methine carbon (=CH-)
~65-75	Oxetane ring carbons (-CH ₂ -O-)

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic stretching frequencies of the carbonyl and alkene functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2820 and ~2720	Medium	C-H stretch of the aldehyde
~1680-1700	Strong	C=O stretch of the α,β -unsaturated aldehyde
~1630-1650	Medium	C=C stretch of the alkene
~970	Strong	C-O-C stretch of the oxetane ring

Mass Spectrometry (Predicted)

The mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns.

m/z	Ion
98.03	[M] ⁺
99.04	[M+H] ⁺
121.03	[M+Na] ⁺

Biological Significance and Potential Applications

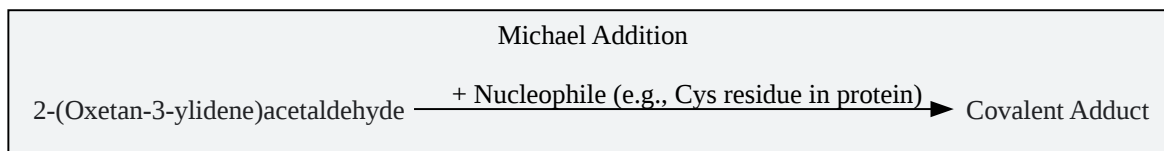
While specific biological studies on **2-(Oxetan-3-ylidene)acetaldehyde** are limited, its structural features suggest several areas of potential interest for researchers and drug development professionals.

Role in Medicinal Chemistry

The oxetane ring is a valuable motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties such as increased solubility, metabolic stability, and reduced lipophilicity.[1][7] The strained four-membered ring can also act as a conformational constraint, potentially leading to higher binding affinity and selectivity for biological targets.

Reactivity as a Michael Acceptor

As an α,β -unsaturated aldehyde, **2-(Oxetan-3-ylidene)acetaldehyde** is a Michael acceptor. This reactivity can be exploited for the covalent modification of biological macromolecules, a strategy employed in the design of certain enzyme inhibitors.



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Figure 2: Michael addition reaction of **2-(Oxetan-3-ylidene)acetaldehyde**.

Parallels with Acetaldehyde

Acetaldehyde, the simpler analogue, is a known metabolite of ethanol and exhibits a range of biological effects, including toxicity and potential carcinogenicity.[9] While the presence of the oxetane ring will significantly alter the molecule's properties, understanding the biological pathways affected by acetaldehyde could provide a starting point for investigating the bioactivity of its oxetane-containing derivative. Bioassay kits are commercially available for the

quantification of acetaldehyde, which could potentially be adapted for screening the effects of **2-(Oxetan-3-ylidene)acetaldehyde** in biological systems.[9][10]

Conclusion

2-(Oxetan-3-ylidene)acetaldehyde is a promising, yet underexplored, chemical entity. Its synthesis is achievable through well-established synthetic methodologies like the Wittig reaction. The presence of the oxetane ring, combined with the reactivity of the α,β -unsaturated aldehyde, makes it a versatile tool for organic synthesis and a compound of interest for medicinal chemistry and drug discovery. Further research into its synthesis, characterization, and biological activity is warranted to fully unlock its potential. This guide provides a foundational resource to aid in these future investigations.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 2-(Oxetan-3-ylidene)acetaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3030576#2-oxetan-3-ylidene-acetaldehyde-cas-number]

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